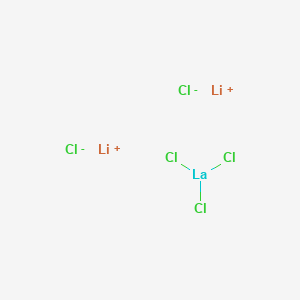![molecular formula C12H11NO B1589802 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one CAS No. 50776-26-6](/img/structure/B1589802.png)
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one
Übersicht
Beschreibung
“4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is a chemical compound that is part of a class of compounds known as indoles . Indoles are aromatic heterocyclic organic compounds that have been of interest in medicinal chemistry due to their presence in many natural products and their wide range of biological activities .
Synthesis Analysis
The synthesis of indole derivatives, including “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one”, often involves the introduction of alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesis process is usually carried out under specific conditions and requires careful optimization .Molecular Structure Analysis
The molecular structure of “4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one” is complex, with a cyclopenta[b]indol-1(4H)-one core structure . The structure also includes a methyl group attached to the indole ring .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . Specifically, it has been used to create 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which have shown high anti-tumor activity . These derivatives have been evaluated against Hela, A549, HepG2, and MCF-7 cell lines, showing moderate to excellent antiproliferative activity .
Molecular Docking Studies
Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding how these compounds interact with their targets, which can inform the design of more effective drugs.
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps researchers understand how stable these compounds are when bound to their targets, which is an important factor in drug efficacy.
Design and Synthesis of Novel Compounds
The compound has been used as a leading compound in the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles . These novel compounds have shown promising results in terms of their anti-tumor activity.
Pharmacophore Modeling
The compound has been used in pharmacophore modeling, where an alkyl or aralkyl and a sulfonyl group were introduced . These groups are considered as the pharmacophores of some antitumor drugs, and their introduction has been found to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .
Inhibition of Cell Proliferation
The compound and its derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This makes it a potential candidate for the development of new anti-cancer drugs.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cancer cell lines, suggesting potential anti-tumor activity .
Mode of Action
It’s suggested that similar compounds may act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Biochemical Pathways
Similar compounds have been shown to have high anti-tumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner .
Eigenschaften
IUPAC Name |
4-methyl-2,3-dihydrocyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBUCVAZJNGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC2)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473487 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50776-26-6 | |
| Record name | 4-Methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



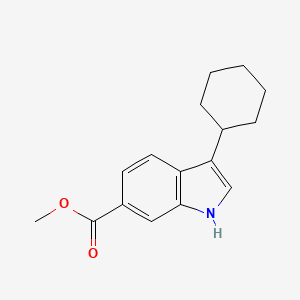
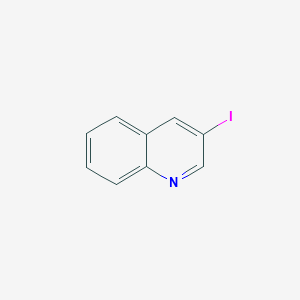
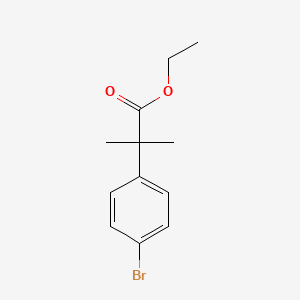
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

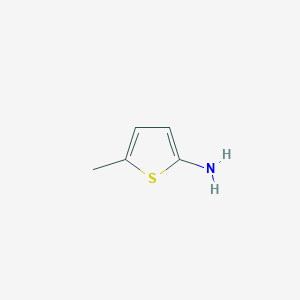

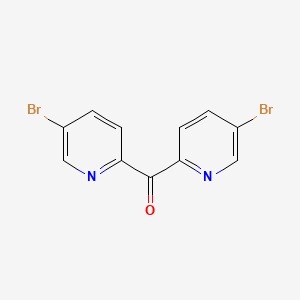

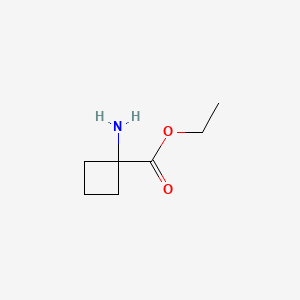

![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
